1,4,7-Tribromoisoquinoline
Description
1,4,7-Tribromoisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic compound with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution of three bromine atoms at the 1-, 4-, and 7-positions significantly alters its electronic, steric, and reactivity profiles compared to unsubstituted isoquinoline.
Properties
Molecular Formula |
C9H4Br3N |
|---|---|
Molecular Weight |
365.85 g/mol |
IUPAC Name |
1,4,7-tribromoisoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H |
InChI Key |
SBVINSZFJGXUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=C2Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Tribromoisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as nitrobenzene. The reaction conditions often require heating to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of 1,4,7-Tribromoisoquinoline may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Tribromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 1,4,7-Tribromoisoquinoline can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP) to form isoquinoline-1,3-dione derivatives.
Reduction Reactions: Reduction of 1,4,7-Tribromoisoquinoline can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully de-brominated isoquinoline derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives, while oxidation reactions can produce isoquinoline-1,3-dione or isoquinoline-1,3,4-trione derivatives .
Scientific Research Applications
1,4,7-Tribromoisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The unique properties of brominated isoquinolines make them useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,4,7-Tribromoisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. For example, brominated isoquinolines have been shown to exhibit anticancer and antiviral activities by inhibiting key enzymes involved in cell proliferation and viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The physical and spectral properties of halogenated isoquinoline derivatives are heavily influenced by the type and position of substituents. documents substituted isoquinoline-3-carboxylates with methyl, methoxy, trifluoromethyl, and chloro groups. Key comparisons include:
- Melting Points: Chloro and trifluoromethyl derivatives exhibit moderate melting points (132–150°C) due to halogen-related intermolecular forces. Brominated analogs like 1,4,7-tribromoisoquinoline are expected to have higher melting points owing to stronger van der Waals interactions and halogen bonding .
- NMR Shifts : Bromine’s electronegativity would cause significant downfield shifts in 1H and 13C NMR spectra compared to chloro or methyl substituents. For example, the 7-Cl derivative in shows a proton signal at δ 8.50 ppm, while bromine’s stronger inductive effect could push this beyond δ 9.0 ppm .
Key Research Findings and Implications
Biological Performance : While alkyl and methoxy derivatives () prioritize solubility and metabolic stability, brominated compounds may offer superior target engagement in drug design due to halogen bonding with biomolecules .
Synthetic Challenges: Bromination at multiple positions (1,4,7) requires precise regiocontrol, contrasting with simpler mono-substitutions in ’s carboxylates .
Biological Activity
1,4,7-Tribromoisoquinoline is a brominated derivative of isoquinoline that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
1,4,7-Tribromoisoquinoline features three bromine atoms at the 1, 4, and 7 positions of the isoquinoline ring. The presence of these halogen atoms significantly enhances the compound's lipophilicity and alters its interaction with biological targets. Bromine atoms can participate in halogen bonding, which may improve binding affinity to enzymes and receptors in biological systems.
The biological activity of 1,4,7-tribromoisoquinoline is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It can modulate the activity of receptors, influencing signaling pathways critical for cellular responses.
- DNA Interaction : Preliminary studies suggest potential intercalative properties with DNA, indicating a mechanism similar to that observed with other isoquinoline derivatives .
Pharmacological Properties
Research indicates that 1,4,7-tribromoisoquinoline exhibits several pharmacological activities:
- Anticancer Activity : The compound has shown promise as a lead candidate in drug discovery for cancer treatment. Its structural characteristics may enhance its efficacy against cancer cells by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Effects : Similar to other brominated isoquinolines, it may possess antimicrobial properties that could be explored for therapeutic applications against infectious diseases.
- Neuroprotective Effects : There is emerging evidence suggesting that tribromoisoquinoline derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have focused on the biological activity of tribromoisoquinoline derivatives. Here are some notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
